molecular formula C21H19N5O4 B11027203 2-(2-methoxyethyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methoxyethyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11027203
M. Wt: 405.4 g/mol
InChI Key: XNDXALHNKAALKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-methoxyethyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide features a 1,3-dioxoisoindole core substituted at position 5 with a carboxamide group. The carboxamide nitrogen is linked to a para-substituted phenyl ring bearing a 1,2,4-triazole moiety via a methylene bridge. Additionally, the isoindole core is functionalized at position 2 with a 2-methoxyethyl group.

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1,3-dioxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C21H19N5O4/c1-30-9-8-26-20(28)17-7-4-15(10-18(17)21(26)29)19(27)24-16-5-2-14(3-6-16)11-25-13-22-12-23-25/h2-7,10,12-13H,8-9,11H2,1H3,(H,24,27)

InChI Key

XNDXALHNKAALKW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid with 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(2-methoxyethyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which contribute to its biological activity. The compound may inhibit enzymes or disrupt cellular pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name (CAS/Ref.) Core Structure Key Substituents Potential Biological Relevance
Target Compound Isoindole-5-carboxamide 2-Methoxyethyl; 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl Inferred enzyme inhibition
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]triazole-4-carboxamide () Triazole-4-carboxamide 2-Ethoxyphenyl; 4-(5-methyl-1,2,3-triazol-1-yl)phenyl Unspecified, but triazoles often target kinases or antimicrobial pathways
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methoxy-1H-indole-2-carboxamide () Indole-2-carboxamide 5-Methoxyindole; benzimidazole-methylbenzyl IDO1 inhibitor (IC₅₀ = 0.39 μM)
2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (831211-56-4, ) Isoindole-5-carboxamide 2-Methoxyethyl; thiazol-2-yl Structural analog; thiazole may alter solubility or target specificity
Key Observations:

Core Structure: The target compound and ’s thiazole analog share the isoindole-5-carboxamide core, which is distinct from the triazole- or indole-based cores in other analogs. Isoindole derivatives are known for planar aromaticity, influencing π-π stacking in protein binding . Triazole-containing compounds (e.g., ) often exhibit improved metabolic stability compared to thiazoles due to stronger hydrogen-bonding capacity .

Substituent Effects :

  • The 2-methoxyethyl group in the target compound likely enhances solubility compared to bulkier substituents (e.g., ethoxyphenyl in ) .
  • The 1,2,4-triazole moiety in the target compound may confer selective binding to metalloenzymes (e.g., carbonic anhydrases) versus the 1,2,3-triazole in , which is more common in kinase inhibitors .

Biological Activity :

  • ’s indole-2-carboxamide derivative demonstrates potent IDO1 inhibition, suggesting that carboxamide-linked heterocycles are viable scaffolds for enzyme targeting. The target compound’s triazole group could similarly modulate enzyme active sites .

Biological Activity

The compound 2-(2-methoxyethyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its synthesis, biological evaluation, and therapeutic potential based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps, including the formation of the isoindole core and the introduction of the triazole moiety. The synthetic route may incorporate various reagents and conditions to achieve the desired structural features, which are critical for its biological activity.

Key Steps in Synthesis

  • Formation of Isoindole Core : The initial step often involves cyclization reactions to form the isoindole structure.
  • Introduction of Dioxo Group : The dioxo functionality is introduced through oxidation reactions.
  • Triazole Linking : The triazole unit is synthesized separately and then linked to the phenyl group via a methylene bridge.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives with triazole and dioxo functionalities have shown promising results against various cancer cell lines.

Case Studies

  • A study demonstrated that compounds with triazole linkages displayed potent antiproliferative activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, with IC50 values ranging from 1.1 μM to 2.6 μM .
CompoundCell LineIC50 (μM)Comparison to Doxorubicin
9MCF-71.1Better
9HCT-1162.6Equipotent
7HepG21.4Better

Antimicrobial Activity

In addition to anticancer properties, this compound's derivatives have also been evaluated for antimicrobial effects. Some studies reported good inhibition against Escherichia coli and Staphylococcus aureus, suggesting a dual therapeutic potential .

The proposed mechanism for the anticancer activity includes inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds targeting TS can induce apoptosis in cancer cells by disrupting nucleotide synthesis pathways .

Molecular Docking Studies

Computational studies, including molecular docking simulations, have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and microbial resistance. These studies support experimental findings and provide insights into structure-activity relationships.

Summary of Findings

  • Antiproliferative Activity : Significant activity against multiple cancer cell lines.
  • Antimicrobial Potential : Effective against key bacterial strains.
  • Mechanistic Insights : Inhibition of critical enzymes like thymidylate synthase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.